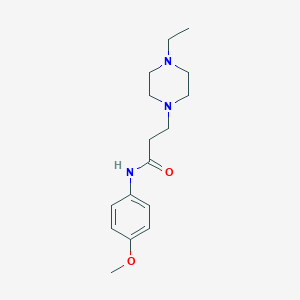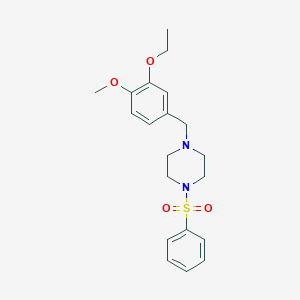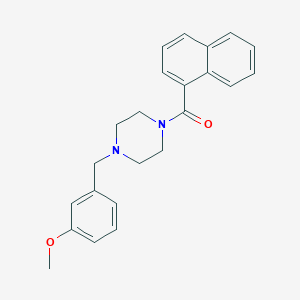
3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases.
Wirkmechanismus
3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide blocks the activation and proliferation of B-cells, leading to the suppression of tumor growth and autoimmune responses.
Biochemical and physiological effects:
In preclinical studies, 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide has been shown to inhibit B-cell proliferation and induce apoptosis (programmed cell death) in various types of cancer cells. It has also been shown to reduce inflammation and autoantibody production in animal models of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide is its high selectivity for BTK, which reduces the risk of off-target effects. However, its efficacy and safety in humans are yet to be fully evaluated, and further studies are needed to determine the optimal dosage and treatment duration.
Zukünftige Richtungen
Future research on 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide could focus on its efficacy and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Other potential future directions include the development of combination therapies with other targeted agents and the investigation of 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide's mechanism of action in other signaling pathways.
Synthesemethoden
The synthesis of 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide involves several steps, including the reaction of 4-methoxybenzaldehyde with 4-ethylpiperazine to form 4-ethyl-1-(4-methoxybenzyl)piperazine, which is then reacted with 3-chloropropionyl chloride to form 3-(4-ethyl-1-piperazinyl)-N-(4-methoxybenzyl)propanamide. The final step involves the reaction of 3-(4-ethyl-1-piperazinyl)-N-(4-methoxybenzyl)propanamide with 4-methoxyphenylboronic acid in the presence of a palladium catalyst to form 3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide.
Wissenschaftliche Forschungsanwendungen
3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide has been extensively studied in preclinical models for the treatment of various types of cancer, including B-cell malignancies, solid tumors, and hematological malignancies. It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and lupus.
Eigenschaften
Produktname |
3-(4-ethyl-1-piperazinyl)-N-(4-methoxyphenyl)propanamide |
|---|---|
Molekularformel |
C16H25N3O2 |
Molekulargewicht |
291.39 g/mol |
IUPAC-Name |
3-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)propanamide |
InChI |
InChI=1S/C16H25N3O2/c1-3-18-10-12-19(13-11-18)9-8-16(20)17-14-4-6-15(21-2)7-5-14/h4-7H,3,8-13H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
CWSSMKLXUPUYNE-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC |
Kanonische SMILES |
CCN1CCN(CC1)CCC(=O)NC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(2,3-Dimethoxyphenyl)[4-(3-phenoxybenzyl)piperazin-1-yl]methanone](/img/structure/B248467.png)
![1-(2-Methylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine](/img/structure/B248468.png)
![2-Phenoxy-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B248470.png)
![1-[4-(3-Methylbenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B248473.png)

![1-Bicyclo[2.2.1]hept-2-yl-4-(phenylsulfonyl)piperazine](/img/structure/B248475.png)
![[4-(3-Ethoxy-4-methoxy-benzyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248477.png)
![2-(4-Methylphenoxy)-1-[4-(4-phenylcyclohexyl)-1-piperazinyl]ethanone](/img/structure/B248479.png)

![2-(4-Chlorophenoxy)-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B248483.png)

